molecular formula C22H20ClN5 B2961457 1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine CAS No. 1111319-89-1

1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B2961457
CAS No.: 1111319-89-1
M. Wt: 389.89
InChI Key: FAFZRTTVRUVJGY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a novel chemical entity supplied for research and development purposes. This compound features a hybrid structure combining a chlorophenylpiperazine moiety with a phenylpyrazolopyrazine group, a scaffold recognized for its potential in medicinal chemistry. Piperazine derivatives are a significant class of heterocyclic compounds that serve as important intermediates in the synthesis of various pharmaceuticals . They are known to exhibit a broad range of biological activities. Specifically, novel piperazine-containing compounds have demonstrated potent cytotoxic effects by inducing apoptosis in cancer cell lines, as evidenced by the activation of both intrinsic and extrinsic caspase pathways . Furthermore, the pyrazolo[1,5-a]pyrazin-4-one core structure, a key component of this molecule, has been reported in literature for its inhibitory activity against the growth of human lung cancer cells such as A549 and H322, indicating the research value of this chemotype in oncology . The 3-chlorophenylpiperazine (mCPP) structural element is also well-characterized in neurological research for its interaction with various serotonin receptor subtypes . This product is intended for investigative applications in fields such as oncology, signal transduction, and central nervous system (CNS) research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5/c23-18-7-4-8-19(15-18)26-11-13-27(14-12-26)22-21-16-20(17-5-2-1-3-6-17)25-28(21)10-9-24-22/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFZRTTVRUVJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound . Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to optimize yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the target receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

The compound belongs to the arylpiperazine class, which includes derivatives with varying aromatic substituents. Key structural analogues include:

Compound Name Substituents on Piperazine Core Structure Key Differences
1-(3-Chlorophenyl)piperazine (mCPP) 3-chlorophenyl Simple phenyl ring Lacks pyrazolo-pyrazine core
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ group Simple phenyl ring Electron-withdrawing CF₃ vs. Cl
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃ group Simple phenyl ring Electron-donating OCH₃ vs. Cl
1-(2-Phenylethyl)piperazine 2-phenylethyl Alkyl chain Flexible ethyl linker vs. rigid core
Pyrazolo-pyrazine derivatives Pyrazolo[1,5-a]pyrazine Heterocyclic core Enhanced π-π stacking and rigidity

Structural Impact :

  • The 3-chlorophenyl group enhances lipophilicity and serotonin receptor binding compared to electron-donating groups (e.g., MeOPP) .

Pharmacological Activity Comparison

Serotonin Receptor Modulation:
  • mCPP: Acts as a 5-HT₂C/5-HT₂A partial agonist, linked to anxiolytic and hallucinogenic effects .
  • TFMPP : Potent 5-HT₁B/5-HT₂A agonist with stimulant properties .
  • Target Compound : The pyrazolo-pyrazine core may shift selectivity toward 5-HT₁A or 5-HT₇ receptors due to steric and electronic effects .
Antagonistic Potency (Rodent Studies):
Compound 5-HT₂ Receptor IC₅₀ (μM) 5-HT₁A Receptor IC₅₀ (μM)
mCPP 0.25–4.0 >32
TFMPP 0.5–8.0 >32
Pyrazolo-pyrazine Data pending Data pending

Key Finding : mCPP and TFMPP exhibit similar 5-HT₂ antagonism, but the target compound’s pyrazolo-pyrazine core may enhance CNS penetration and receptor residence time .

Metabolic and Toxicological Profiles

  • mCPP : Metabolized via hydroxylation and piperazine degradation to 3-chloroaniline derivatives, detectable in urine .
  • Target Compound: The pyrazolo-pyrazine core may resist metabolic degradation, prolonging half-life.
  • Differentiation from Precursors : Unlike trazodone-derived mCPP, the target compound lacks a triazolopyridine moiety, simplifying metabolic tracking .

Biological Activity

1-(3-Chlorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C21H21ClN4C_{21}H_{21}ClN_{4} with a molecular weight of 380.9 g/mol. The structure includes a piperazine ring substituted with a 3-chlorophenyl group and a pyrazolo[1,5-a]pyrazin moiety, which is significant for its biological activity.

Antipsychotic Activity

Research indicates that piperazine derivatives, including this compound, exhibit dopamine receptor antagonism. In studies evaluating the ability to inhibit stereotypy induced by apomorphine in mice, compounds similar to this compound demonstrated significant antagonistic effects at postsynaptic dopamine receptors .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study on piperazine derivatives showed that modifications could enhance antibacterial activity against various pathogens. The presence of the chlorophenyl and pyrazolo groups was correlated with increased effectiveness against certain bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound involves analyzing how variations in the chemical structure influence biological activity. Key findings include:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring increases lipophilicity, enhancing membrane permeability and receptor binding affinity.
  • Pyrazolo Group : The incorporation of the pyrazolo moiety appears crucial for the modulation of neurotransmitter systems, particularly in psychopharmacological contexts.

Data Table: Biological Activity Overview

Biological ActivityEffectivenessReference
Dopamine Receptor AntagonismSignificant
Antimicrobial ActivityModerate to High
Neuroprotective EffectsUnder Investigation

Case Studies

  • Dopaminergic Effects : A study assessed the effects of various piperazine derivatives on dopaminergic pathways in rodent models. It was found that this compound significantly reduced apomorphine-induced behaviors, suggesting potential use in treating schizophrenia or related disorders .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine scaffold could lead to enhanced antibacterial properties, supporting further exploration of this compound as a therapeutic agent .

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